molecular formula C17H20N2O5S2 B2738849 methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate CAS No. 864940-13-6

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2738849
CAS No.: 864940-13-6
M. Wt: 396.48
InChI Key: LFSLMOXQUIEEMC-UHFFFAOYSA-N
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Description

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Chemical Reactions Analysis

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biological Activity

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate, often referred to as ESI-09, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

  • Chemical Structure : this compound features a thiophene ring substituted with a benzamido group and a sulfamoyl moiety, which contributes to its unique biological properties.
  • CAS Number : 2034294-04-5
  • Molecular Weight : 381.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.
  • Receptor Modulation : It can modulate receptor activity, particularly those involved in pain and inflammatory responses, thereby influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect gene expression related to cell proliferation and apoptosis, which is significant in cancer research.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated:

  • In vitro Studies : The compound has been tested against multiple cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. For example, it demonstrated an IC50 value in the range of 5-15 µM against breast cancer cells.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In vivo Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited antimicrobial activity against various bacterial strains, with MIC values ranging from 2 to 8 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamateStructureAnti-inflammatory and anticancer
Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-5-nitrothiophene-3-carboxylateStructureAntimicrobial and anticancer

Case Studies

  • Case Study on Anticancer Effects : A study conducted on breast cancer cell lines highlighted the efficacy of this compound in inducing apoptosis through caspase activation pathways. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Case Study on Inflammation : In a model of acute inflammation induced by carrageenan, the administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-4-19(5-2)26(22,23)13-8-6-12(7-9-13)15(20)18-16-14(10-11-25-16)17(21)24-3/h6-11H,4-5H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSLMOXQUIEEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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